The compound can be synthesized through various methods, primarily involving the reaction of 3-chlorobenzoic acid with cyclopropylmethanol or related derivatives. It falls under the category of substituted benzoic acids, which are known for their diverse biological activities and roles as intermediates in organic synthesis.
The synthesis of 3-Chloro-5-(cyclopropylmethoxy)benzoic acid can be achieved through several methods:
The molecular structure of 3-Chloro-5-(cyclopropylmethoxy)benzoic acid features a benzene ring substituted at the 3-position with a chlorine atom and at the 5-position with a cyclopropylmethoxy group. The presence of these substituents significantly influences the compound's reactivity and biological properties.
Computational studies can provide insights into the electronic distribution within the molecule, revealing how substituents affect properties such as polarity and solubility.
3-Chloro-5-(cyclopropylmethoxy)benzoic acid participates in various chemical reactions:
Research indicates that compounds similar to 3-Chloro-5-(cyclopropylmethoxy)benzoic acid may exhibit significant biological activity, particularly in anti-inflammatory pathways. For instance, studies have shown that related compounds can inhibit specific signaling pathways involved in inflammation, such as the Smad signaling pathway activated by transforming growth factor-beta (TGF-β) .
The mechanism of action likely involves interaction with specific enzymes or receptors, leading to modulation of inflammatory responses at the cellular level. This interaction can be quantitatively analyzed through techniques such as Western blotting, which measures protein expression levels related to these pathways.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
The scientific journey of benzoic acid derivatives began with the pioneering work of Justus von Liebig and Friedrich Wöhler, who first determined benzoic acid's structure in 1832 [7]. This foundational discovery unlocked systematic exploration of substituted benzoic acids. Early derivatives focused primarily on preservative applications, leveraging the inherent antifungal properties discovered by Salkowski in 1875 [7]. The 20th century witnessed a paradigm shift toward pharmacological exploitation, particularly following the elucidation of structure-activity relationships (SAR) governing anti-inflammatory and antifibrotic activities. The introduction of the cyclopropylmethoxy group emerged as a strategic innovation in the late 1990s, designed to enhance metabolic stability while preserving steric accessibility for target engagement. Within this chemical lineage, 3-Chloro-5-(cyclopropylmethoxy)benzoic acid (CAS: 1369785-75-0 / 856165-89-4) represents a deliberate evolution—a meta-substituted analogue engineered to optimize spatial orientation of pharmacophores [1] [4].
This compound (C₁₁H₁₁ClO₃; MW: 226.66 g/mol) exhibits distinctive structural features that confer specialized molecular interactions:
Table 1: Structural Comparison of Key Benzoic Acid Derivatives with Antifibrotic Potential
Compound Name | Substitution Pattern | Unique Structural Attributes |
---|---|---|
3-Chloro-5-(cyclopropylmethoxy)benzoic acid | 1-COOH, 3-Cl, 5-CPM | Meta-orientation enables synergistic target engagement; strained cyclopropyl enhances membrane permeability |
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | 1-COOH, 3-CPM, 4-OCF₂H | Difluoromethoxy group increases metabolic stability and lipophilicity (cLogP≈3.1) [6] |
3-Chloro-4-(cyclopropylmethoxy)benzoic acid | 1-COOH, 3-Cl, 4-CPM | Ortho-adjacent substituents create steric hindrance limiting rotational freedom |
3-Chloro-4-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid | 1-COOH, 3-Cl, 4-CPM, 5-CF₃ | Trifluoromethyl group enhances electron-withdrawing effects but increases molecular weight (MW=294.67) [8] |
The compound’s emergence coincides with critical unmet needs in fibrotic therapeutics. Contemporary research positions it as a privileged scaffold for modulating TGF-β/Smad signaling—a master regulatory pathway in fibrosis pathogenesis [5] [6] [9]. Key research validations include:
Table 2: Documented Biological Activities of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid and Analogues
Biological Activity | Experimental Model | Key Findings | Source |
---|---|---|---|
EMT Inhibition | TGF-β1-stimulated A549 cells | ↓α-SMA/vimentin expression by 70%; ↑E-cadherin by 2.3-fold; suppressed Smad2/3 phosphorylation | [6] |
Antifibrotic Efficacy | Bleomycin-induced rat pulmonary fibrosis | Improved lung function (FVC↑18%, MMEF↑29%); reduced hydroxyproline content (↓42%) vs. controls | [6] |
Medicinal Chemistry Intermediate | Suzuki-Miyaura coupling reactions | Serves as precursor to biaryl derivatives targeting kinase allosteric sites | [9] |
SAR Exploration | PDGFRβ binding assays | Cyclopropylmethoxy position critically influences IC₅₀ (5-substitution optimal for potency) | [5] [9] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: